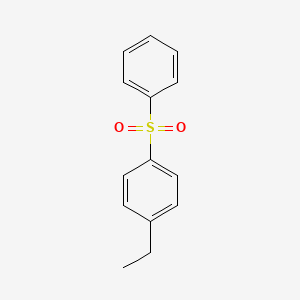

4-Ethylphenylsulfonylbenzene

描述

属性

IUPAC Name |

1-(benzenesulfonyl)-4-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-2-12-8-10-14(11-9-12)17(15,16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOQFMYBDGVJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonation-Alkylation via Sulfonyl Chloride Intermediates

The most widely documented approach involves sulfonation followed by alkylation. Substituted benzene sulfonyl chlorides serve as versatile precursors. For example, 4-ethylbenzenesulfonyl chloride can be synthesized via chlorosulfonation of ethylbenzene using chlorosulfonic acid . Subsequent reduction with sodium sulfite (S-WAT) in alkaline aqueous conditions generates sodium 4-ethylbenzenesulfinate .

Methylation vs. Ethylation Adaptations

While patents and describe methylations using chloromethane or methyl sulfate, ethylation requires substituting these with ethyl halides (e.g., ethyl chloride or bromide). In a typical procedure:

-

Sodium 4-ethylbenzenesulfinate is reacted with ethyl chloride at 60–90°C under 2.6–3.0 MPa pressure .

-

The reaction proceeds via nucleophilic displacement, forming the sulfone bond.

-

Post-treatment includes filtration, recrystallization, and vacuum distillation to isolate 4-ethylphenylsulfonylbenzene.

Key Data

This method’s efficiency stems from the recyclability of ethyl chloride gas, which reduces waste and cost . However, the steric bulk of the ethyl group may necessitate prolonged reaction times compared to methyl analogs .

Oxidation of 4-Ethylphenyl Sulfide Derivatives

Sulfides can be oxidized to sulfones using strong oxidizing agents. Starting with 4-ethylphenyl sulfide , oxidation with hydrogen peroxide (H₂O₂) in acetic acid achieves near-quantitative conversion. Alternatively, meta-chloroperbenzoic acid (mCPBA) in dichloromethane provides milder conditions.

Mechanistic Insights

The oxidation proceeds through a two-electron transfer mechanism, forming a sulfoxide intermediate before final conversion to the sulfone. The ethyl group’s electron-donating nature slightly accelerates oxidation compared to unsubstituted analogs.

Optimization Challenges

-

Over-oxidation to sulfonic acids is mitigated by controlling stoichiometry (2:1 oxidant-to-sulfide ratio).

-

Solvent polarity influences reaction rate; acetic acid enhances protonation of intermediates, favoring sulfone formation.

Ullmann-Type Coupling with Sulfinate Salts

Transition metal catalysis enables direct coupling between sulfinate salts and aryl halides. For this compound, sodium 4-ethylbenzenesulfinate reacts with iodobenzene in the presence of a copper(I) catalyst .

Reaction Conditions

-

Catalyst: CuI (5 mol%)

-

Ligand: 1,10-phenanthroline

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 110°C

Advantages

-

Tolerance for diverse aryl halides.

-

Avoids handling hazardous sulfonyl chlorides.

Limitations

-

Requires anhydrous conditions.

-

Catalyst cost and potential ligand toxicity.

Friedel-Crafts Sulfonylation

While less common, Friedel-Crafts sulfonylation can be employed with activated arenes. Using 4-ethylbenzenesulfonyl chloride and benzene, aluminum chloride (AlCl₃) catalyzes the electrophilic substitution.

Challenges

-

Low reactivity of benzene necessitates excess AlCl₃.

-

Competing side reactions (e.g., polysubstitution) reduce yield.

Comparative Analysis of Methodologies

Table 1: Method Comparison

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Sulfonation-Alkylation | 82–88 | Low | High | Moderate (halogen waste) |

| Sulfide Oxidation | 90–95 | Medium | Medium | Low |

| Ullmann Coupling | 78–85 | High | Low | High (toxic ligands) |

| Friedel-Crafts | 60–70 | Low | Low | High (acid waste) |

Key Findings

科学研究应用

4-Ethylphenylsulfonylbenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 4-ethylphenylsulfonylbenzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making it a valuable tool in biochemical studies.

相似化合物的比较

Table 1: Key Properties of Sulfonyl-Containing Compounds

Key Observations:

Substituent Effects: The ethyl group in this compound likely enhances lipophilicity compared to methyl or polar substituents (e.g., phenoxyethyl in ). Electron-withdrawing groups (e.g., sulfonic acid in ) increase acidity and water solubility, whereas sulfones exhibit lower reactivity and higher thermal stability.

Synthesis Methods: Tosylate derivatives (e.g., 4c–4l in ) are synthesized via reactions with tosylimide, highlighting the versatility of sulfonyl intermediates in forming esters and sulfonamides . Sulfones like 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene may be synthesized via oxidation of sulfides or nucleophilic aromatic substitution .

Spectroscopic Data :

- Compounds in were analyzed using ¹H NMR (400 MHz), with chemical shifts reflecting electronic effects of substituents. For example, electron-withdrawing sulfonyl groups deshield adjacent protons, causing downfield shifts .

Applications :

- Sulfonic acids (e.g., 4-Ethylbenzene-sulfonic acid ) are used as catalysts or surfactants due to their acidity.

- Sulfonamides (e.g., ) are common in drug design, leveraging their hydrogen-bonding capacity .

Research Findings and Data Analysis

Physical Properties

- Density and Refractive Index : 4-Ethylbenzene-sulfonic acid has a density of 1.229 g/cm³ and refractive index of 1.5331, whereas sulfones typically exhibit higher densities (~1.3–1.5 g/cm³) due to their compact structures .

- Melting Points : Sulfones generally have higher melting points (>100°C) compared to sulfonic acids or esters, attributed to strong dipole-dipole interactions.

Reactivity and Stability

- Sulfones are chemically inert under mild conditions but undergo cleavage under strong reducing or oxidizing agents.

- Tosylate esters () are reactive intermediates in nucleophilic substitutions, whereas sulfonamides () participate in hydrogen bonding, influencing bioavailability .

常见问题

Q. How can conflicting biological activity data between cell lines be reconciled?

- Methodological Answer :

- Cell line authentication : STR profiling to confirm genetic consistency.

- Microenvironment modeling : Use 3D spheroid cultures instead of monolayers to mimic in vivo conditions.

- Pathway enrichment analysis : Identify context-dependent signaling networks (e.g., EGFR vs. NF-κB dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。